3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one
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Overview
Description
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one is a brominated pyranone derivative This compound is of interest due to its unique structure, which includes multiple bromine atoms and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 4-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms or modification of the pyranone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a lactone .
Scientific Research Applications
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its brominated structure makes it a potential candidate for drug development.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The pyranone ring can also undergo various transformations, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methyl-2H-pyran-2-one: Lacks the bromomethyl group.
6-Bromomethyl-4-methyl-2H-pyran-2-one: Lacks the dibromo substitution at positions 3 and 5.
Properties
CAS No. |
141402-06-4 |
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Molecular Formula |
C7H5Br3O2 |
Molecular Weight |
360.82 g/mol |
IUPAC Name |
3,5-dibromo-6-(bromomethyl)-4-methylpyran-2-one |
InChI |
InChI=1S/C7H5Br3O2/c1-3-5(9)4(2-8)12-7(11)6(3)10/h2H2,1H3 |
InChI Key |
RXKXEBDUKOMBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=C1Br)CBr)Br |
Origin of Product |
United States |
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